molecular formula C10H15Cl2N B1426020 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride CAS No. 1352318-53-6

2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride

Cat. No. B1426020
M. Wt: 220.14 g/mol
InChI Key: NIQONYOEFCGXGC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its classification (e.g., organic, inorganic, polymer, etc.) and the type of functional groups present in the molecule.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Discovery and Pharmacological Tool

  • Discovery as a Nonpeptidic Agonist : Identified as a nonpeptidic agonist of the urotensin-II receptor, 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride showed promising activity. This discovery highlighted its potential as a selective druglike UII receptor agonist and its usefulness as a pharmacological research tool (Croston et al., 2002).

Synthesis and Characterization

  • Optimized Synthesis : Research on the optimized synthesis of related compounds like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride provided insights into the efficient production and characterization of such chemicals, which can be essential for further application in various scientific studies (Wang Guo-hua, 2008).

Application in Organic Chemistry

  • Cyclopropenone Oximes : Research involving compounds related to 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride, such as cyclopropenone oxime hydrochlorides, demonstrated their reactivity and potential application in organic synthesis and the development of novel organic compounds (Yoshida et al., 1988).

Antimicrobial and Anti-inflammatory Potential

  • Antimicrobial Activities : Compounds like 3-chlorobenzothiophene-2-carbonyl chloride, which bear structural resemblance to 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride, have been studied for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Aganagowda et al., 2012).
  • Anti-inflammatory Properties : Studies have also explored compounds structurally similar to 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride for their anti-inflammatory effects, showcasing their potential in developing new anti-inflammatory drugs (Torres et al., 1999).

Chemical Structure Analysis

  • Crystal Structure Studies : Research on the crystal structure of related compounds, such as 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, provides valuable insights into the molecular configuration and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications of these compounds (Brown, 1967).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions and applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions that the compound could undergo.


properties

IUPAC Name

2-(3-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQONYOEFCGXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride

CAS RN

1352318-53-6
Record name Benzeneethanamine, 3-chloro-β,β-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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